[1,2,4]Triazolo[4,3-c]quinazolin-5-amine, N-[2-(4-chlorophenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, and a chlorophenyl group attached to an ethyl chain. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Quinazoline Ring Formation: The quinazoline ring is often formed through a condensation reaction between anthranilic acid derivatives and formamide or formic acid under high-temperature conditions.
Coupling of Chlorophenyl Ethyl Group: The final step involves the coupling of the chlorophenyl ethyl group to the triazoloquinazoline core, which can be achieved through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts.
Industrial Production Methods
Industrial production of N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization and chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of base catalysts like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Amino or thio-substituted triazoloquinazoline derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor function by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine: shares structural similarities with other triazoloquinazoline derivatives, such as:
Uniqueness
The uniqueness of N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C17H14ClN5 |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
InChI |
InChI=1S/C17H14ClN5/c18-13-7-5-12(6-8-13)9-10-19-17-21-15-4-2-1-3-14(15)16-22-20-11-23(16)17/h1-8,11H,9-10H2,(H,19,21) |
InChI Key |
WTJMORXFCNKDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=CN3C(=N2)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.